YSY01A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

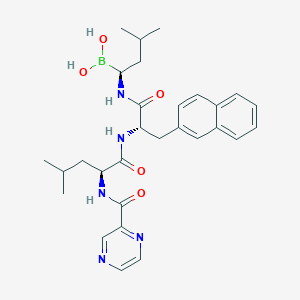

Structure

2D Structure

Properties

Molecular Formula |

C29H38BN5O5 |

|---|---|

Molecular Weight |

547.5 g/mol |

IUPAC Name |

[(1S)-3-methyl-1-[[(2S)-2-[[(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1 |

InChI Key |

BJJCLDNVNAULGO-KYPHJKQUSA-N |

Isomeric SMILES |

B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)C3=NC=CN=C3)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

YSY01A Compound: A Technical Guide to its Anti-Cancer Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSY01A is a novel small molecule proteasome inhibitor demonstrating significant potential as an anti-cancer therapeutic agent. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including breast (MCF-7) and prostate (PC-3M) cancer cells. Its anti-neoplastic effects are mediated through the inhibition of the proteasome and modulation of key signaling pathways, notably the PI3K/Akt and Estrogen Receptor Alpha (ERα) pathways. This document serves as a resource for researchers investigating novel proteasome inhibitors and developing new cancer therapeutics.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a wide range of proteins, thereby regulating essential cellular processes such as cell cycle progression, apoptosis, and signal transduction. The inhibition of the proteasome has emerged as a promising strategy in cancer therapy. This compound is a novel tripeptideboronic acid derivative that acts as a potent proteasome inhibitor.[1] It has demonstrated anti-proliferative effects in several cancer cell lines and in vivo tumor models, suggesting its potential as a next-generation anti-cancer drug.[1]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome system. This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling events that culminate in cell cycle arrest and apoptosis.

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest, predominantly at the G2 or G2/M phase, in a concentration-dependent manner.[1][2] This arrest is a consequence of the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome.

In prostate cancer PC-3M cells, treatment with this compound leads to a significant increase in the population of cells in the G2/M phase.[1] Similarly, in breast cancer MCF-7 cells, this compound induces G2 phase arrest.[2] This is accompanied by an increased expression of cell cycle inhibitors such as p21 and p27, and cyclin B1, as well as alterations in the phosphorylation status of cell cycle-dependent kinases like CDC2.[1]

Modulation of Signaling Pathways

This compound has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival.

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. This compound treatment leads to a decrease in the phosphorylation of Akt (p-Akt), indicating an inhibition of this pathway.[2] The downstream consequences of PI3K/Akt inhibition by this compound include the upregulation of the tumor suppressor p53 and the cell cycle inhibitors p21Cip1 and p27Kip1.[2]

In estrogen receptor-positive breast cancer cells like MCF-7, the estrogen receptor alpha (ERα) pathway is a key driver of proliferation. This compound has been found to down-regulate the expression of both total ERα and its phosphorylated form (p-ERα).[2] This suggests that this compound can interfere with estrogen-mediated signaling, contributing to its anti-proliferative effects in ER-positive breast cancer.

Quantitative Data

The following tables summarize the quantitative data from studies on this compound, providing insights into its potency and efficacy.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| PC-3M | Prostate Cancer | Flow Cytometry | 50 nM | 14% increase in G2/M phase cells | [1] |

| PC-3M | Prostate Cancer | Flow Cytometry | 100 nM | 44% increase in G2/M phase cells | [1] |

| MCF-7 | Breast Cancer | Western Blot | 20, 40, 80 nM | Decreased p-Akt and p-ERα | [2] |

| MCF-7 | Breast Cancer | High-Content Screening | Not specified | G2 phase cell cycle arrest within 24 hrs | [2] |

Table 2: In Vivo Efficacy of this compound in a PC-3M Xenograft Model

| Treatment Group | Dosage | Tumor Volume Inhibition Rate | Reference |

| This compound | 1.25 mg/kg | ~40% - 60% | [1] |

| This compound | 2.25 mg/kg | ~40% - 60% | [1] |

| This compound | 3.25 mg/kg | ~40% - 60% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its experimental evaluation.

Caption: this compound Signaling Pathway.

References

YSY01A Target Validation in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSY01A is a novel small molecule proteasome inhibitor demonstrating significant potential as an anti-cancer therapeutic. This document provides a comprehensive technical overview of the target validation of this compound in various cancer cell lines. It summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the intricate signaling pathways modulated by this compound. The evidence presented herein substantiates the mechanism of action of this compound, highlighting its effects on cell cycle progression and apoptosis induction through the modulation of critical oncogenic signaling cascades.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle control, proliferation, and apoptosis.[1] Dysregulation of the UPS is a hallmark of various malignancies, making it an attractive target for cancer therapy.[1] Proteasome inhibitors disrupt this system, leading to the accumulation of regulatory proteins that can trigger cell cycle arrest and programmed cell death in cancer cells.

This compound has emerged as a promising novel proteasome inhibitor.[1] Preclinical studies have indicated its potent anti-tumor activities in different cancer models, including breast and ovarian cancer.[2][3] This guide delves into the core data and methodologies that validate the therapeutic potential of this compound, focusing on its effects on cancer cell viability, cell cycle distribution, and the underlying molecular signaling pathways.

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the dose- and time-dependent impact of this compound on cell viability and cell cycle distribution.

Table 1: Effect of this compound on MCF-7 Breast Cancer Cell Viability

| Treatment Duration | This compound Concentration (nM) | Cell Survival Reduction (%) |

| 24 hours | 20 | 11.6 |

| 40 | 20.8 | |

| 80 | 32.0 | |

| 48 hours | 20 | 26.8 |

| 40 | 44.2 | |

| 80 | 66.4 |

Data extracted from studies on MCF-7 human breast cancer cells.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.3 ± 2.1 | 23.5 ± 1.5 | 11.2 ± 0.9 |

| This compound (40 nM, 24h) | 45.2 ± 1.8 | 15.8 ± 1.2 | 39.0 ± 2.5 |

Data represents the percentage of cells in each phase of the cell cycle as determined by high-content screening.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments utilized in the validation of this compound's anti-cancer effects.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay determines cell density based on the measurement of cellular protein content.[4]

-

Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 20, 40, 80 nM) and a vehicle control (DMSO) for the desired durations (e.g., 24, 48 hours).

-

Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[5]

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.[4]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[5]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[5]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[3]

High-Content Screening (HCS) for Cell Cycle Analysis

HCS allows for automated imaging and analysis of cell cycle distribution in a multi-well format.

-

Cell Plating and Treatment: Seed cells in a 96-well imaging plate and treat with this compound as described for the SRB assay.

-

Staining: At the end of the treatment period, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA-binding dye such as Hoechst 33342.[6]

-

Imaging: Acquire images using a high-content imaging system, capturing both the fluorescent nuclear stain and brightfield images.[7]

-

Image Analysis: Use image analysis software to identify individual nuclei and quantify the integrated fluorescence intensity for each cell.[7] The DNA content is proportional to the fluorescence intensity, allowing for the classification of cells into G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect changes in the levels of specific proteins and their phosphorylation status.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, p-ERα, NF-κB p65, STAT3, Bcl-2) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[11]

Signaling Pathway Visualizations

This compound exerts its anti-cancer effects by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action in different cancer contexts.

Caption: this compound inhibits the PI3K/Akt and ERα pathways in breast cancer cells.

In breast cancer cells, particularly the MCF-7 line, this compound induces G2/M phase cell cycle arrest by inhibiting the PI3K/Akt and Estrogen Receptor Alpha (ERα) signaling pathways.[2] This leads to a decrease in the phosphorylated (active) forms of both Akt and ERα, which are crucial for cell cycle progression.[2]

Caption: this compound abrogates NF-κB and STAT3 signaling in ovarian cancer cells.

In the context of cisplatin-resistant ovarian cancer, this compound has been shown to suppress cell survival by inducing apoptosis.[3] This is achieved by abrogating the activity of key regulatory proteins involved in cell proliferation and anti-apoptosis, namely NF-κB p65 and STAT3.[3] The downregulation of these transcription factors leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, thereby sensitizing the cells to apoptosis.[3]

Caption: Experimental workflow for this compound target validation.

The validation of this compound as a potential anti-cancer agent involves a systematic workflow. This begins with the treatment of cancer cell lines with this compound, followed by a battery of in vitro assays to assess its impact on cell viability, cell cycle, and protein expression. The quantitative data from these assays are then analyzed to map the affected signaling pathways and elucidate the overall mechanism of action.

Conclusion

The collective evidence strongly supports the validation of the proteasome as the target of this compound in cancer cells. Through its inhibitory action, this compound effectively disrupts key oncogenic signaling pathways, including the PI3K/Akt/ERα axis in breast cancer and the NF-κB/STAT3 cascade in ovarian cancer. This leads to potent anti-proliferative and pro-apoptotic effects. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a novel cancer therapeutic. Future investigations should continue to explore the efficacy of this compound in a broader range of cancer types and in in vivo models to further solidify its therapeutic potential.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. intellicyt.com [intellicyt.com]

- 3. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 4. scispace.com [scispace.com]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. High-Content Screening (HCS) Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. m.youtube.com [m.youtube.com]

Whitepaper: The Discovery and Synthesis of YSY01A, a Novel Kinase Inhibitor for Targeted Cancer Therapy

YSY01A: A Comprehensive Technical Guide on its Discovery, Synthesis, and Preclinical Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel and potent small molecule inhibitor of the tyrosine kinase JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical driver in various myeloproliferative neoplasms and inflammatory diseases. This compound was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization. This whitepaper outlines the synthetic route, in vitro and in vivo experimental protocols, and key preclinical data for this compound. All quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams.

Introduction: The JAK-STAT Pathway and Unmet Medical Needs

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in cytokine signaling. Upon cytokine binding, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and inflammation. The V617F mutation in JAK2 is a well-established driver of myeloproliferative neoplasms, making it a key target for therapeutic intervention. While several JAK inhibitors have been developed, the quest for agents with improved selectivity and safety profiles continues. This compound was developed to address this need.

The Discovery of this compound

This compound was identified from a library of over 500,000 small molecules via a high-throughput AlphaScreen™ assay designed to measure the inhibition of JAK2 V617F kinase activity. The initial hit demonstrated a promising activity profile, which was subsequently optimized through a medicinal chemistry campaign to enhance potency and selectivity, culminating in the identification of this compound.

High-Throughput Screening Workflow

The workflow for the primary screen and hit confirmation is outlined below.

Caption: High-throughput screening and hit-to-lead workflow for this compound.

Synthesis of this compound

The chemical structure of this compound is a novel pyrazolo-pyrimidine core. The synthesis is a robust 5-step process with a good overall yield.

Synthetic Scheme

A detailed, step-by-step protocol for the synthesis of this compound is provided below.

An In-depth Technical Guide to the Solubility and Stability of YSY01A

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility and stability characteristics of the novel compound YSY01A. The following sections detail the aqueous and solvent-based solubility profiles, as well as the stability of this compound under various environmental conditions, including pH, temperature, and light. All data is presented in a structured format to facilitate analysis and comparison, and detailed experimental protocols are provided for reproducibility.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. The following tables summarize the solubility of this compound in various aqueous and organic solvents.

Table 1: Aqueous Solubility of this compound

| pH | Buffer System (Concentration) | Temperature (°C) | Solubility (mg/mL) | Method |

| 2.0 | HCl | 25 | Data Not Available | HPLC |

| 4.5 | Acetate (50 mM) | 25 | Data Not Available | HPLC |

| 6.8 | Phosphate (50 mM) | 25 | Data Not Available | HPLC |

| 7.4 | Phosphate (50 mM) | 25 | Data Not Available | HPLC |

| 9.0 | Borate (50 mM) | 25 | Data Not Available | HPLC |

| 7.4 | Phosphate (50 mM) | 37 | Data Not Available | HPLC |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| DMSO | 25 | Data Not Available |

| Ethanol | 25 | Data Not Available |

| Methanol | 25 | Data Not Available |

| Acetonitrile | 25 | Data Not Available |

| Propylene Glycol | 25 | Data Not Available |

| PEG 400 | 25 | Data Not Available |

Stability Profile of this compound

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and formulation strategies.

Table 3: pH-Dependent Stability of this compound in Aqueous Solution

| pH | Buffer System (Concentration) | Temperature (°C) | Time (hours) | % Remaining | Degradants Observed |

| 2.0 | HCl | 25 | 0, 2, 4, 8, 12, 24 | Data Not Available | Data Not Available |

| 7.4 | Phosphate (50 mM) | 25 | 0, 2, 4, 8, 12, 24 | Data Not Available | Data Not Available |

| 9.0 | Borate (50 mM) | 25 | 0, 2, 4, 8, 12, 24 | Data Not Available | Data Not Available |

Table 4: Temperature and Photostability of this compound (Solid State)

| Condition | Duration | % Remaining | Physical Appearance |

| 40°C / 75% RH | 1 month | Data Not Available | Data Not Available |

| 60°C | 2 weeks | Data Not Available | Data Not Available |

| Photostability (ICH Q1B Option II) | 1.2 million lux hours | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Solubility Determination (Shake-Flask Method)

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., buffered solution or organic solvent) in a sealed glass vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), against a standard curve.

3.2. pH Stability Assessment

-

Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or DMSO).

-

Incubation: The stock solution is diluted into various aqueous buffer solutions (pH 2.0, 4.5, 6.8, 7.4, 9.0) to a final concentration of approximately 10 µg/mL.

-

Sampling: Aliquots are taken at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours) from each solution incubated at a constant temperature (e.g., 25°C).

-

Analysis: The concentration of the remaining this compound in each sample is immediately analyzed by HPLC. The percentage of remaining this compound is calculated relative to the initial (time 0) concentration.

Visualized Workflows and Pathways

4.1. Experimental Workflow for Solubility Assessment

Caption: Workflow for shake-flask solubility determination.

4.2. Hypothetical Signaling Pathway for this compound

Caption: Postulated mechanism of action for this compound.

YSY01A: A Technical Overview of In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of YSY01A, a novel proteasome inhibitor. The document outlines its mechanism of action, impact on key signaling pathways, and effects on cell cycle regulation, with a focus on breast cancer cells. All data is presented in a structured format for clarity, and detailed experimental protocols for the cited studies are provided.

Core Findings on In Vitro Activity

This compound has been identified as a potent proteasome inhibitor with significant anti-proliferative effects in vitro, particularly against MCF-7 breast cancer cells. Its mechanism of action involves the induction of G2 phase cell cycle arrest through the modulation of the Estrogen Receptor Alpha (ERα) and the PI3K/Akt signaling pathways.[1]

Quantitative Analysis of this compound In Vitro Efficacy

The following table summarizes the key quantitative data regarding the in vitro activity of this compound on MCF-7 cells.

| Parameter | Cell Line | Concentration | Duration | Effect |

| Cell Cycle Arrest | MCF-7 | 20, 40, 80 nM | 24 hours | Induction of G2 phase arrest |

| Protein Modulation | MCF-7 | 20, 40, 80 nM | 24 hours | Increased p-CDC-2, p-FOXO3a, p53, p21Cip1, p27Kip1 |

| Protein Modulation | MCF-7 | 20, 40, 80 nM | 24 hours | Decreased p-Akt, p-ERα |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by intervening in a positive feedback loop between ERα and the PI3K/Akt pathway.[1] Downstream of the PI3K/Akt pathway, the kinase p70S6K can activate ERα through phosphorylation.[1] Activated ERα, in turn, can act on PI3K.[1] this compound disrupts this cycle by inhibiting the proteasome, which leads to the upregulation of tumor suppressor genes and the inhibition of key survival pathways.[1]

Caption: Signaling pathway of this compound in MCF-7 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

High-Content Screening (HCS)

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Procedure:

-

MCF-7 cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with this compound at concentrations of 20, 40, and 80 nM for 24 hours.

-

Cells were then fixed, permeabilized, and stained with Hoechst 33342 for DNA content analysis.

-

Plates were imaged and analyzed using a high-content screening system to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Label-Free Quantitative Proteomics (LFQP)

-

Objective: To identify cellular proteins affected by this compound treatment.

-

Procedure:

-

MCF-7 cells were treated with this compound.

-

Total protein was extracted, and proteins were digested into peptides.

-

Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting data was used for protein identification and label-free quantification to determine changes in protein expression levels between treated and untreated cells.

-

Western Blotting

-

Objective: To confirm the changes in the expression of specific proteins identified by LFQP and involved in the PI3K/Akt and ERα pathways.

-

Procedure:

-

MCF-7 cells were treated with this compound (20, 40, 80 nM) for 24 hours.

-

Whole-cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against p-CDC-2, p-FOXO3a, p53, p21Cip1, p27Kip1, p-Akt, p-ERα, and GAPDH (as a loading control).

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Workflow for in vitro analysis of this compound.

Conclusion

The in vitro data strongly suggest that this compound is a promising anti-cancer agent, particularly for ER-positive breast cancers.[1] Its ability to induce G2 phase cell cycle arrest by targeting the interconnected ERα and PI3K/Akt pathways provides a solid foundation for further preclinical and clinical investigation.[1] The detailed experimental protocols provided herein should facilitate the replication and expansion of these findings by the research community.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSY01A is a novel, synthetic tripeptide boronic acid analogue of the FDA-approved proteasome inhibitor bortezomib (PS-341). It exhibits potent anti-cancer activity in a range of cancer cell lines and in vivo models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental data, and the methodologies used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of the UPS, is a multi-catalytic complex that degrades ubiquitinated proteins. Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolase (PGPH) or caspase-like.

Given the heightened reliance of cancer cells on the proteasome for their survival and proliferation, targeting the proteasome has emerged as a validated and effective strategy in cancer therapy. This compound has been identified as a novel and potent proteasome inhibitor with promising anti-neoplastic properties. This document details the technical aspects of this compound, including its inhibitory profile, effects on cancer cells, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of the 26S proteasome. It targets all three major peptidase activities of the proteasome, with a particularly strong inhibitory effect on the chymotrypsin-like activity.

Inhibition of Proteasome Catalytic Subunits

This compound demonstrates a concentration-dependent inhibition of the CT-L, T-L, and PGPH activities of the 26S proteasome. The inhibitory concentrations (IC50) of this compound against these subunits have been determined and are presented in Table 1.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: Inhibition of 26S Proteasome Catalytic Activities by this compound [1]

| Catalytic Subunit | This compound IC50 (nM) | PS-341 (Bortezomib) IC50 (nM) |

| Chymotrypsin-like (CT-L) | 123 ± 18 | 71 ± 1 |

| Trypsin-like (T-L) | 1243 ± 77 | 5349 ± 57 |

| Post-glutamyl peptide hydrolase (PGPH) | 714 ± 44 | 564 ± 62 |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) |

| PC-3M[2] | Prostate Cancer | 149.8 ± 9.0 |

| MCF-7[3] | Breast Cancer | Not explicitly stated, but significant reduction in cell survival at 20, 40, and 80 nM |

| SKOV3[4] | Ovarian Cancer | 573.0 ± 286.0 |

| SKOV3/DDP (cisplatin-resistant)[4] | Ovarian Cancer | 206.9 ± 84.5 |

| A549[3] | Lung Cancer | Data not available |

| MGC-803[3] | Gastric Cancer | Data not available |

Table 3: Effect of this compound on Cell Cycle Distribution in PC-3M Cells (48h treatment) [2]

| This compound Concentration (nM) | % of Cells in G2/M Phase |

| 0 (Control) | Baseline |

| 50 | Increased by 14% |

| 100 | Increased by 44% |

Table 4: In Vivo Tumor Growth Inhibition by this compound in PC-3M Xenograft Model [2]

| Treatment Group (mg/kg) | Tumor Volume Inhibition Rate |

| This compound (1.25) | ~40% - 60% |

| This compound (2.25) | ~40% - 60% |

| This compound (3.25) | ~40% - 60% |

| PS-341 (1.25) | Not explicitly stated, but this compound toxicity was lower |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell cycle regulation and apoptosis.

Cell Cycle Regulation in PC-3M Prostate Cancer Cells

In PC-3M cells, this compound induces G2/M phase cell cycle arrest.[1][2] This is associated with the upregulation of key cell cycle regulatory proteins.

Caption: this compound-induced G2/M arrest in PC-3M cells.

Signaling Pathways in MCF-7 Breast Cancer Cells

In MCF-7 breast cancer cells, this compound induces G2 phase arrest through the modulation of the ERα and PI3K/Akt signaling pathways.[5]

Caption: this compound-induced G2 arrest in MCF-7 cells.

Overcoming Cisplatin Resistance in Ovarian Cancer Cells

This compound enhances the cytotoxicity of cisplatin in resistant ovarian cancer cells by down-regulating the NF-κB and STAT3 signaling pathways, leading to a decrease in the anti-apoptotic protein Bcl-2.[4]

Caption: this compound enhances cisplatin cytotoxicity.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as a tripeptide boronic acid. The general synthesis of such compounds involves the coupling of amino acid precursors, followed by the introduction of the boronic acid moiety. This typically involves the use of protecting groups and coupling reagents common in peptide synthesis, followed by specialized reactions to form the C-B bond.

Proteasome Activity Assay

The chymotrypsin-like, trypsin-like, and post-glutamyl peptide hydrolase activities of the 26S proteasome are measured using specific fluorogenic substrates.

-

Principle: The assay measures the fluorescence emitted upon the cleavage of a specific peptide substrate linked to a fluorescent reporter molecule (e.g., 7-amido-4-methylcoumarin, AMC).

-

General Protocol:

-

Purified 26S proteasome is incubated with varying concentrations of this compound or vehicle control.

-

A specific fluorogenic substrate for each catalytic activity (e.g., Suc-LLVY-AMC for CT-L, Boc-LSTR-AMC for T-L, Z-LLE-AMC for PGPH) is added to initiate the reaction.

-

The increase in fluorescence is monitored over time using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and thus, the number of cells.

-

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount.

-

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and prevent its staining by PI.

-

Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

-

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Protocol:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p21, p27, Cyclin B1, p-Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

-

Protocol:

-

Cell Preparation: Harvest human cancer cells (e.g., PC-3M) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups (vehicle control, different doses of this compound, positive control like PS-341). Administer the treatments via a suitable route (e.g., intraperitoneal injection) for a specified duration.

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion

This compound is a potent proteasome inhibitor with significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights its potential as a therapeutic agent for various cancers, including prostate, breast, and ovarian cancer. This technical guide provides a comprehensive summary of the available data and experimental methodologies related to this compound, serving as a valuable resource for the scientific community to further explore and develop this promising anti-cancer compound. Further research is warranted to fully elucidate its therapeutic potential and to develop a scalable synthesis process for clinical applications.

References

- 1. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. Frontiers | Proteasome Inhibitor this compound Abrogates Constitutive STAT3 Signaling via Down-regulation of Gp130 and JAK2 in Human A549 Lung Cancer Cells [frontiersin.org]

- 4. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells [jcancer.org]

- 5. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for YSY01A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSY01A is a novel, potent, and selective proteasome inhibitor that has demonstrated significant anti-tumor activity in various cancer cell lines. It primarily induces cell cycle arrest and apoptosis by modulating key signaling pathways, including the PI3K/Akt and estrogen receptor-alpha (ERα) pathways. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells, including methodologies for cell culture, assessment of cell viability, cell cycle analysis, apoptosis assays, and Western blotting for key protein targets.

Introduction

The proteasome is a critical cellular machine responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in the regulation of numerous cellular processes such as cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome has emerged as a promising strategy in cancer therapy. This compound, a novel small molecule, targets the proteasome, leading to the accumulation of regulatory proteins that can trigger cell cycle arrest and programmed cell death in cancer cells. This document outlines detailed protocols for investigating the cellular effects of this compound.

Data Presentation

Table 1: Effects of this compound on Cell Cycle Distribution in MCF-7 Cells

| This compound Concentration | G2 Phase Cell Population (%) |

| Control (PBS) | 28.6% |

| 40 nM | 36.0% |

| 80 nM | 41.8% |

Table 2: Effect of this compound on Cisplatin IC50 in SKOV3/DDP Cells

| This compound Pre-treatment | Cisplatin IC50 (µM) |

| 0 nM (Vehicle Control) | Not specified |

| 50 nM | 13.4 ± 1.3 |

| 100 nM | 11.7 ± 1.3 |

Experimental Protocols

Cell Culture Protocols

1.1. MCF-7 (Human Breast Adenocarcinoma) Cell Line

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[1][2] For studies on estrogen activity, phenol red-free medium is recommended.[3]

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[1][2]

-

Subculturing:

-

Maintain cell confluency between 30-90%.[1]

-

When cells reach 80-90% confluency, remove the medium and rinse the cell layer twice with 1x PBS.[1]

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[1]

-

Neutralize trypsin by adding 10 mL of complete growth medium.[1]

-

Centrifuge the cell suspension at 125 x g for 5 minutes.[1]

-

Resuspend the cell pellet in fresh growth medium and plate at a subcultivation ratio of 1:2 to 1:4.[2]

-

1.2. PC-3M (Human Prostate Carcinoma) Cell Line

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4] Alternatively, ATCC-formulated F-12K Medium with 10% FBS can be used.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[4]

-

Subculturing:

-

When cells are 70-80% confluent, remove the medium and rinse with a D-PBS solution.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate for 5 to 15 minutes until cells detach.

-

Add 4.0 to 6.0 mL of complete growth medium to inactivate trypsin.[4]

-

Gently pipette to create a single-cell suspension.

-

Plate cells at a subcultivation ratio of 1:2 to 1:4.[4]

-

Change the medium every 2 to 3 days.[4]

-

1.3. SKOV3/DDP (Cisplatin-Resistant Human Ovarian Cancer) Cell Line

-

Generation of Resistant Cell Line: Cisplatin-resistant ovarian cancer cell lines can be developed by continuous exposure of the parental cell line (e.g., SKOV3) to gradually increasing concentrations of cisplatin.

-

Culture Medium: Maintain in the standard medium for the parental cell line, supplemented with a maintenance concentration of cisplatin to ensure the persistence of the resistant phenotype.

-

This compound Treatment: For combination studies, pre-treat SKOV3/DDP cells with this compound (e.g., 50 or 100 nM) for 24 hours before adding cisplatin.[5]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Read the absorbance at 590 nm.

-

-

For MTS Assay:

-

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

-

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at 4°C for at least 2 hours or overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry.

-

Apoptosis Assay by Annexin V Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed 1 x 10^6 cells in a T25 flask and treat with this compound.[7]

-

Harvest both floating and adherent cells and wash twice with cold PBS.[7]

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[7]

-

Western Blotting

This technique is used to detect specific proteins in a cell lysate.

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Mandatory Visualizations

Caption: Experimental workflow for studying the effects of this compound.

Caption: Proposed signaling pathway of this compound in cancer cells.

References

- 1. mcf7.com [mcf7.com]

- 2. elabscience.com [elabscience.com]

- 3. MCF7 | Culture Collections [culturecollections.org.uk]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Proteasome Inhibitor this compound Enhances Cisplatin Cytotoxicity in Cisplatin-Resistant Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Estrogen Receptor α Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Use of YSY01A

For Researchers, Scientists, and Drug Development Professionals

Introduction

YSY01A is a novel tripeptide boronic acid analog of the proteasome inhibitor PS341.[1] It functions by inhibiting the chymotrypsin-like (CT-L), post-glutamyl peptide hydrolase (PGPH), and trypsin-like (T-L) activities of the proteasome.[1] Preclinical studies have demonstrated its potential as an anticancer agent through the induction of cell cycle arrest and apoptosis. These application notes provide a detailed overview of the in vivo use of this compound, summarizing key experimental findings and providing protocols for its application in preclinical cancer models.

Mechanism of Action

This compound has been shown to exert its anticancer effects through distinct but potentially overlapping mechanisms in different cancer cell types.

-

In Prostate Cancer (PC-3M cells): this compound induces cell cycle arrest at the G2/M phase. This is achieved by increasing the expression of key cell cycle regulatory proteins including p21, p27, cyclinB1, P-cdc2 (tyr15), and wee1 in both in vitro cell cultures and in vivo tumor tissues.[1]

-

In Breast Cancer (MCF-7 cells): In vitro studies have revealed that this compound induces G2 phase cell cycle arrest through modulation of the Estrogen Receptor α (ERα) and PI3K/Akt signaling pathways. Specifically, this compound decreases the phosphorylation of Akt (p-Akt) and ERα (p-ERα) while increasing the levels of p-CDC-2, p-FOXO3a, p53, p21Cip1, and p27Kip1.

The following diagram illustrates the proposed signaling pathway for this compound in breast cancer cells.

Caption: Proposed signaling pathway of this compound in MCF-7 breast cancer cells.

In Vivo Efficacy Data

A preclinical study has evaluated the in vivo antitumor efficacy of this compound in a xenograft mouse model using human prostate cancer PC-3M cells.

| Animal Model | Cell Line | Treatment | Dosing Regimen | Tumor Growth Inhibition |

| Xenograft Mice | PC-3M | This compound | 1.25 mg/kg | ~40% |

| This compound | 2.25 mg/kg | ~50% | ||

| This compound | 3.25 mg/kg | ~60% | ||

| Data summarized from the study on the anticancer effect of this compound in PC-3M cells.[1] |

Experimental Protocol: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Materials

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on this compound's solubility)

-

Cancer cell line of interest (e.g., PC-3M)

-

Cell culture medium and supplements

-

Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Anesthetic agent

-

Tissue collection reagents (e.g., formalin, liquid nitrogen)

Methodology

-

Cell Culture: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 107 cells/mL.

-

Animal Acclimatization: House the mice in a pathogen-free environment for at least one week to allow for acclimatization.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Animal Grouping and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at 1.25 mg/kg, 2.25 mg/kg, and 3.25 mg/kg).

-

Drug Administration: Prepare fresh formulations of this compound in the chosen vehicle on each day of administration. Administer the drug or vehicle to the mice according to the planned schedule (e.g., intraperitoneal injection once daily or every other day).

-

Continued Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the study. Monitor the animals for any signs of toxicity.

-

Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group relative to the vehicle control. Perform statistical analysis to determine the significance of the observed effects.

-

Mechanistic Studies (Optional): To confirm the in vivo mechanism of action, tumor lysates can be analyzed by Western blotting for the expression of proteins involved in cell cycle regulation (e.g., p21, p27, cyclinB1, P-cdc2) or the PI3K/Akt pathway.

Safety and Toxicology

Detailed in vivo safety and toxicology studies for this compound are not yet extensively published. As with other proteasome inhibitors, potential side effects should be carefully monitored in animal studies. It is recommended to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model and administration route.

Conclusion

This compound is a promising novel proteasome inhibitor with demonstrated in vivo anticancer activity in a prostate cancer xenograft model. The provided protocols and data serve as a guide for researchers to further investigate the in vivo efficacy and mechanism of action of this compound in various preclinical cancer models. Further studies are warranted to explore its therapeutic potential in other cancer types, such as breast cancer, where it has shown in vitro activity, and to establish a comprehensive in vivo safety profile.

References

Application Notes: YSY01A Treatment on MCF-7 Cell Line

Introduction

YSY01A is a novel small molecule proteasome inhibitor that has demonstrated significant potential as an anti-cancer agent.[1][2] The ubiquitin-proteasome system is a critical component in the degradation of regulatory proteins, and its inhibition is a key strategy in cancer therapy.[1] These application notes provide a detailed overview of the effects of this compound on the human breast adenocarcinoma cell line, MCF-7, which is an estrogen receptor-positive (ER+) model widely used in breast cancer research.[1][3] this compound has been shown to suppress the viability of MCF-7 cells by inducing cell cycle arrest through the modulation of the ERα and PI3K/Akt signaling pathways.[1][4]

Mechanism of Action

This compound exerts its anti-cancer effects on MCF-7 cells primarily by inhibiting the proteasome.[1][2] This action leads to the disruption of two critical signaling pathways that are often dysregulated in breast cancer:

-

Inhibition of the PI3K/Akt Pathway: Treatment with this compound leads to a decrease in the phosphorylation of Akt (p-Akt), a key mediator of cell survival and proliferation. The inhibition of this pathway contributes to the up-regulation of tumor suppressor genes.[1][4]

-

Downregulation of ERα Activity: this compound reduces the phosphorylation of Estrogen Receptor-alpha (p-ERα).[1] Given that ERα is a primary driver of growth in a majority of breast cancers, its inhibition is a cornerstone of endocrine therapy.[1] this compound disrupts a positive feedback loop between the PI3K/Akt pathway and ERα, where the kinase p70S6K (a downstream target of PI3K/Akt) can activate ERα.[1]

The inhibition of these pathways results in the accumulation of tumor suppressor proteins, including p53, p21Cip1, and p27Kip1, which collectively promote cell cycle arrest.[1][2][4]

Caption: Signaling pathway of this compound in MCF-7 cells.

Key Biological Effects & Data

Inhibition of Cell Proliferation and Viability

This compound suppresses the survival of MCF-7 cells in a manner that is dependent on both concentration and time.[1] The compound was observed to have limited cytotoxicity, indicating that its primary effect is cytostatic rather than cytotoxic at the tested concentrations.[1][2]

Table 1: Effect of this compound on MCF-7 Cell Viability (SRB Assay)

| This compound Concentration | Reduction in Cell Survival (24 hrs) | Reduction in Cell Survival (48 hrs) |

|---|---|---|

| 20 nM | 11.6% | 26.8% |

| 40 nM | 20.8% | 44.2% |

| 80 nM | 32.0% | 66.4% |

Data sourced from a study where MCF-7 cells were treated and viability was assessed by Sulforhodamine B (SRB) assay.[1]

Induction of G2 Cell Cycle Arrest

High-content screening has shown that treatment with this compound for 24 hours induces cell cycle arrest in the G2 phase.[1][4] This arrest is a direct consequence of the altered levels of key cell cycle regulatory proteins.

Table 2: Summary of this compound's Effect on Key Regulatory Proteins in MCF-7 Cells

| Protein | Biological Role | Effect of this compound Treatment |

|---|---|---|

| p-Akt | Cell Survival, Proliferation | Decreased |

| p-ERα | Estrogen-mediated Growth | Decreased |

| p53 | Tumor Suppressor | Increased |

| p21Cip1 | Cell Cycle Inhibitor | Increased |

| p27Kip1 | Cell Cycle Inhibitor | Increased |

| p-CDC-2 | G2/M Transition Regulator | Increased |

| p-FOXO3a | Apoptosis, Cell Cycle Arrest | Increased |

Protein expression changes were confirmed by Western blotting after 24 hours of this compound treatment.[1][2]

Experimental Protocols

Caption: Workflow for evaluating this compound effects on MCF-7 cells.

Protocol 1: MCF-7 Cell Culture

MCF-7 cells are a human breast cancer cell line derived from a metastatic adenocarcinoma.[3] They are adherent and grow in clusters.[5]

-

Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 6 ng/ml insulin.[5][6]

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Passaging: When cells reach 70-80% confluency, aspirate the medium and rinse with sterile PBS.[5]

-

Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[7]

-

Neutralize trypsin with complete growth medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.[5]

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended split ratio of 1:3 to 1:6.[7]

Protocol 2: Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure cell density based on the measurement of cellular protein content.[1]

-

Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 20, 40, 80 nM) and a vehicle control (PBS).[1] Incubate for the desired time periods (e.g., 12, 24, 48 hrs).[1]

-

Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Read the optical density at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle control.

Protocol 3: Cell Cycle Analysis by High-Content Screening (HCS)

HCS allows for automated imaging and quantitative analysis of cell cycle distribution.[1]

-

Seeding and Treatment: Seed MCF-7 cells in a 96-well imaging plate. After 24 hours, treat with desired concentrations of this compound for 24 hours.[1]

-

Staining: Stain cells with Hoechst 33342, a DNA binding dye, to visualize cell nuclei.[4] Additional markers like EdU for S phase or anti-phospho-Histone H3 for M phase can be included for more detailed analysis.[4]

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Use the system's software to identify individual nuclei and measure the integrated nuclear intensity of the Hoechst stain. The distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content (Normalized Integrated Nuclear Intensity).[1][4]

Protocol 4: Western Blotting for Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.[1]

-

Cell Lysis: After treatment with this compound for 24 hours, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERα, ERα, p53, p21, p27, GAPDH) overnight at 4°C.[1]

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH to normalize protein levels.[1]

References

- 1. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]

- 4. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways [jcancer.org]

- 5. MCF-7 cell line | AcceGen [accegen.com]

- 6. MCF7/AnaR-2 Cell Line | Cell Lines - Ximbio [ximbio.com]

- 7. MCF7 Cell Line - Creative Biogene [creative-biogene.com]

Application Notes and Protocols: The Effects of YSY01A on the PC-3M Human Prostate Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

YSY01A is a novel tripeptide boronic acid analog of the proteasome inhibitor PS341.[1][2][3] It has demonstrated potent anticancer activity, particularly against the human prostate cancer cell line PC-3M.[1][2][3] The PC-3M cell line is a metastatic variant derived from the parental PC-3 human prostate adenocarcinoma cell line, which was originally isolated from a bone metastasis.[4][5][6] PC-3M cells exhibit enhanced migratory and invasive capabilities, making them a crucial model for studying metastatic prostate cancer.[4] This document provides detailed application notes and protocols for studying the effects of this compound on PC-3M cells, focusing on its mechanism of action which involves the inhibition of proteasome activity and subsequent cell cycle arrest at the G2/M phase.[1][2][3]

Data Summary

In Vitro Cytotoxicity of this compound

The anti-proliferative activity of this compound was evaluated across various cancer cell lines. PC-3M cells were found to be the most sensitive among the tested lines.[2][3]

| Cell Line | IC50 of this compound (nM) |

| PC-3M (Prostate Cancer) | 149.8 ± 9.0 |

| HL-60 (Leukemia) | 170.1 ± 9.9 |

| Bel-7740 (Liver Cancer) | 285.9 ± 13.2 |

| Bcap37 (Breast Cancer) | 878.6 ± 18.2 |

Data from treatment for 48 hours.[2][3]

Cell Cycle Analysis of PC-3M Cells Treated with this compound

This compound induces G2/M phase cell cycle arrest in PC-3M cells in a concentration-dependent manner.[1][2]

| This compound Concentration (nM) | % of Cells in G2/M Phase (48h treatment) |

| 0 (Control) | Not specified, baseline |

| 50 | ~14% increase from baseline |

| 100 | ~44% increase from baseline |

In Vivo Tumor Growth Inhibition

In a PC-3M cell xenograft mouse model, this compound significantly inhibited tumor growth.

| This compound Dosage (mg/kg) | Tumor Volume Inhibition Rate |

| 1.25 | ~40% - 60% |

| 2.25 | ~40% - 60% |

| 3.25 | ~40% - 60% |

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by inhibiting the proteasome, a key cellular complex responsible for degrading regulatory proteins.[1][2][3] This inhibition leads to the accumulation of proteins that regulate the cell cycle, ultimately causing arrest at the G2/M checkpoint.[1][2][3]

Caption: this compound-induced G2/M arrest signaling pathway.

Experimental Protocols

Cell Culture

The PC-3M cell line is an adherent line with an epithelial morphology.[7]

-

Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[7] Some protocols may use Ham's F-12K medium with similar supplements.[4][8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculturing:

-

Aspirate the culture medium.

-

Rinse the cell layer with a DPBS solution to remove residual serum.[7]

-

Add Trypsin-EDTA solution (1-2 mL for a T-75 flask) and incubate until cells detach (typically 2-3 minutes).[7]

-

Neutralize the trypsin with 4-6 mL of complete growth medium.

-

Gently pipette to create a single-cell suspension.

-

Seed new culture vessels at a subcultivation ratio of 1:2 to 1:4.[7]

-

Renew the medium every 2-3 days.[7]

-

Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound.

References

- 1. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Effect of a Novel Proteasome Inhibitor, this compound, via G2/M Arrest in PC-3M Cells in vitro and in vivo [jcancer.org]

- 4. PC-3M Cells [cytion.com]

- 5. PC3 - Wikipedia [en.wikipedia.org]

- 6. Cellosaurus cell line PC-3M (CVCL_9555) [cellosaurus.org]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. ebiohippo.com [ebiohippo.com]

Application Notes and Protocols for Western Blot Analysis of YSY01A-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of YSY01A, a novel proteasome inhibitor, on protein expression in cancer cell lines. The described methodology is particularly relevant for studying the modulation of the ERα and PI3K/Akt signaling pathways, which are implicated in the mechanism of action of this compound.

Introduction

This compound is a novel proteasome inhibitor that has been shown to induce G2 phase cell cycle arrest in MCF-7 breast cancer cells.[1] Its mechanism of action involves the modulation of key proteins within the Estrogen Receptor alpha (ERα) and PI3K/Akt signaling pathways. Western blotting is a crucial technique to elucidate these molecular mechanisms by quantifying the changes in protein expression levels following this compound treatment. This document outlines a comprehensive protocol for this purpose.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a Western blot experiment after treating MCF-7 cells with varying concentrations of this compound for 24 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH).

| Target Protein | Vehicle Control (0 nM this compound) | 20 nM this compound | 40 nM this compound | 80 nM this compound |

| p-Akt (Ser473) | 1.00 | 0.65 | 0.35 | 0.15 |

| Total Akt | 1.00 | 0.98 | 1.02 | 0.99 |

| p-ERα (Ser167) | 1.00 | 0.70 | 0.40 | 0.20 |

| Total ERα | 1.00 | 0.50 | 0.25 | 0.10 |

| p53 | 1.00 | 2.50 | 4.00 | 5.50 |

| p21Cip1 | 1.00 | 3.00 | 5.00 | 6.50 |

| p27Kip1 | 1.00 | 2.00 | 3.50 | 4.80 |

| p-CDC2 (Tyr15) | 1.00 | 2.20 | 3.80 | 5.20 |

| p-FOXO3a (Ser253) | 1.00 | 0.40 | 0.20 | 0.05 |

| GAPDH | 1.00 | 1.00 | 1.00 | 1.00 |

Experimental Protocols

This section provides a detailed step-by-step protocol for Western blot analysis following this compound treatment.

Cell Culture and this compound Treatment

-

Cell Seeding: Seed MCF-7 cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Once the cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 20, 40, 80 nM) and a vehicle control (e.g., DMSO) for 24 hours.[1]

Protein Extraction (Lysis)

-

Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL for a well in a 6-well plate) containing protease and phosphatase inhibitors to each well.[3][4]

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2][4]

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, followed by centrifugation at 12,000-14,000 x g for 15-20 minutes at 4°C.[2][4][5]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Normalization: Based on the concentrations, normalize all samples to the same concentration using lysis buffer.

SDS-PAGE (Gel Electrophoresis)

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]

-

Gel Loading: Load the prepared samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel. The acrylamide percentage of the gel should be chosen based on the molecular weight of the target proteins.

-

Electrophoresis: Run the gel in 1X running buffer, initially at a lower voltage (e.g., 80-100 V) until the samples enter the resolving gel, and then increase the voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[5]

Protein Transfer (Blotting)

-

Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol for a few seconds, followed by a brief wash in deionized water and then transfer buffer. For nitrocellulose membranes, simply equilibrate in transfer buffer.

-

Transfer Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) according to the transfer system's instructions (wet, semi-dry, or dry transfer).[5]

-

Transfer: Perform the protein transfer. For a wet transfer, this is typically done at 100 V for 1-2 hours at 4°C.

Immunodetection

-

Blocking: After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3] Recommended primary antibodies include those targeting:

-

p-Akt (Ser473)

-

Total Akt

-

p-ERα (Ser167)

-

Total ERα

-

p53

-

p21Cip1

-

p27Kip1

-

p-CDC2 (Tyr15)

-

p-FOXO3a (Ser253)

-

GAPDH (as a loading control)

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2][3]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2][5]

-

Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).[2][3]

-

Detection: Prepare the chemiluminescence substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[5]

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (GAPDH).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway affected by this compound treatment.

Experimental Workflow Diagram

Caption: Western blot experimental workflow.

References

- 1. This compound, a Novel Proteasome Inhibitor, Induces Cell Cycle Arrest on G2 Phase in MCF-7 Cells via ERα and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]